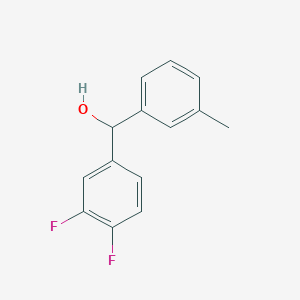

(3,4-Difluorophenyl)(m-tolyl)methanol

CAS No.: 842140-74-3

Cat. No.: VC8456551

Molecular Formula: C14H12F2O

Molecular Weight: 234.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 842140-74-3 |

|---|---|

| Molecular Formula | C14H12F2O |

| Molecular Weight | 234.24 g/mol |

| IUPAC Name | (3,4-difluorophenyl)-(3-methylphenyl)methanol |

| Standard InChI | InChI=1S/C14H12F2O/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8,14,17H,1H3 |

| Standard InChI Key | QZYLHQCVGQXMMC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(C2=CC(=C(C=C2)F)F)O |

| Canonical SMILES | CC1=CC(=CC=C1)C(C2=CC(=C(C=C2)F)F)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

(3,4-Difluorophenyl)(m-tolyl)methanol (CAS RN: 842140-74-3) is systematically named as 3,4-difluoro-α-(3-methylphenyl)benzenemethanol under IUPAC guidelines . The compound’s structure features two aromatic rings: a 3,4-difluorophenyl group and a m-tolyl group (a benzene ring with a methyl substituent at the meta position). The hydroxyl group on the central carbon enables hydrogen bonding and influences its solubility and reactivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.24 g/mol |

| ChemSpider ID | 2039055 |

| Stereocenters | 1 (undefined configuration) |

Synthetic Methodologies

Light-Driven Meerwein-Ponndorf-Verley (MPV) Reduction

A prominent synthesis route involves the light-driven MPV reduction of ketone precursors using isopropanol as a hydrogen donor . This method, developed by Cao et al., operates under mild conditions (room temperature, UV irradiation) and avoids traditional metal catalysts. For example, the reduction of (3,4-difluorophenyl)(m-tolyl)ketone with isopropanol yields the target alcohol in moderate to high efficiency .

Procedure Overview:

-

Reaction Setup: A mixture of the ketone precursor (1.0 mmol), isopropanol (2.0 mL), and a UV-compatible solvent (e.g., dichloromethane) is irradiated in a quartz tube under a 450 W UV lamp for 24–36 hours .

-

Workup: The reaction is quenched with water, extracted with ethyl acetate, and purified via thin-layer chromatography (TLC) or column chromatography .

Table 2: Representative Synthesis Conditions

| Parameter | Detail |

|---|---|

| Catalyst | None (light-mediated) |

| Solvent | Isopropanol/DCM |

| Reaction Time | 24–36 hours |

| Yield | 60–85% (varies with substrate) |

Palladium-Catalyzed Coupling Reactions

Alternative approaches employ palladium-catalyzed cross-coupling to construct the diaryl methanol scaffold. For instance, Suzuki-Miyaura coupling between aryl boronic acids and halogenated benzaldehyde derivatives can generate intermediates that are subsequently reduced. While less common for this specific compound, such methods highlight flexibility in synthetic design.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons: Multiplets between δ 7.43–7.28 ppm correspond to the 3,4-difluorophenyl and m-tolyl groups .

-

Hydroxyl Proton: A broad singlet at δ 2.54 ppm (exchangeable with D₂O) .

-

Methyl Group: A singlet at δ 2.36 ppm for the m-tolyl methyl .

13C NMR (CDCl₃, 101 MHz):

-

Quaternary Carbons: Signals at δ 143.9 (aryl-C adjacent to F), 140.9 (m-tolyl C-1), and 76.1 ppm (hydroxyl-bearing carbon) .

-

Fluorine Coupling: couplings observed in the 245–260 Hz range .

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) confirms the molecular ion peak at m/z 234.0856 ([M + H]⁺), aligning with the theoretical mass of 234.0856 .

Chemical Reactivity and Functionalization

Oxidation to Ketones

The hydroxyl group is susceptible to oxidation, yielding (3,4-difluorophenyl)(m-tolyl)ketone. Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane are effective oxidants, though milder conditions preserve sensitive functional groups .

Esterification and Etherification

Reaction with acetyl chloride or alkyl halides produces esters or ethers, respectively. For example, treatment with acetic anhydride yields the corresponding acetate ester, a common prodrug strategy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume